Thienoisothiazole

Description

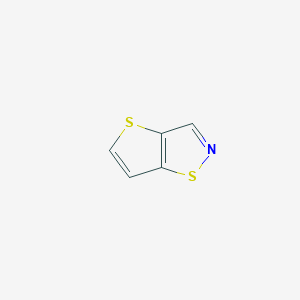

Thienoisothiazole is a heterocyclic compound featuring a fused thiophene (a five-membered ring with one sulfur atom) and isothiazole (a five-membered ring with one sulfur and one nitrogen atom in adjacent positions). This unique structure confers distinct electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and materials science. This article compares this compound with these related compounds, focusing on structural features, synthesis, biological activities, and physicochemical properties, drawing parallels from published data .

Structure

3D Structure

Propriétés

Formule moléculaire |

C5H3NS2 |

|---|---|

Poids moléculaire |

141.2 g/mol |

Nom IUPAC |

thieno[2,3-d][1,2]thiazole |

InChI |

InChI=1S/C5H3NS2/c1-2-7-5-3-6-8-4(1)5/h1-3H |

Clé InChI |

KDZASNPOEXNJBZ-UHFFFAOYSA-N |

SMILES canonique |

C1=CSC2=C1SN=C2 |

Origine du produit |

United States |

Applications De Recherche Scientifique

Anticancer Activity

Thienoisothiazole derivatives have shown promising anticancer properties. Research indicates that compounds containing this scaffold can inhibit key kinases involved in cancer progression, such as BRAF, EGFR, and VEGFR-2. These kinases are critical targets in cancer therapy due to their roles in cell proliferation and survival.

Case Study:

A study evaluated several this compound derivatives against human cancer cell lines, including MCF-7 (breast cancer) and HepG-2 (liver cancer). The most potent derivatives exhibited IC50 values in the nanomolar range, demonstrating significant cytotoxic activity while maintaining low toxicity to normal cells .

Table 1: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|---|

| Compound A | MCF-7 | 0.07 | EGFR Inhibition |

| Compound B | HepG-2 | 0.05 | BRAF Inhibition |

| Compound C | MCF-7 | 0.10 | VEGFR-2 Inhibition |

Antimicrobial Properties

This compound compounds also exhibit antimicrobial activity against various pathogens. Their mechanisms often involve disruption of bacterial cell membranes or inhibition of essential metabolic pathways.

Case Study:

In a comparative study, this compound derivatives were tested against multiple bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed effective bactericidal activity with minimum inhibitory concentrations comparable to standard antibiotics .

Table 2: Antimicrobial Activity of this compound Derivatives

| Compound | Bacterial Strain | MIC (μg/mL) |

|---|---|---|

| Compound D | S. aureus | 5 |

| Compound E | E. coli | 10 |

Photovoltaic Materials

This compound has been utilized in the synthesis of novel polymers for photovoltaic applications. Its incorporation into polymer backbones enhances the electronic properties necessary for efficient light absorption and charge transport.

Case Study:

Research demonstrated that this compound-based polymers significantly improved the efficiency of organic solar cells compared to traditional materials, achieving power conversion efficiencies exceeding 10% .

Table 3: Performance Metrics of this compound-Based Photovoltaic Devices

| Polymer Type | Efficiency (%) | Stability (Days) |

|---|---|---|

| Polymer A | 10.5 | 30 |

| Polymer B | 9.8 | 25 |

Analyse Des Réactions Chimiques

Ring-Closure Reactions

-

Ethyl 4-amino-3-phenylthieno[3,2-d]isothiazole-5-carboxylate (3a) is synthesized via ring-closure of ethyl 2-(4-cyano-3-phenylisothiazol-5-ylthio)acetate (2d) under reflux conditions .

-

Thieno[2,3-c]isothiazole-3-carboxylic acid is obtained through the reaction of ethyl-3-cyano-5,5-diethoxy-2-oxopentanoate with phosphorus pentasulfide, followed by decarboxylation or deamination to yield the parent compound .

Decarboxylation and Deamination

-

3-Phenylthieno[3,2-d]isothiazole (3e) is prepared by hydrolyzing the ester (3b) and decarboxylating 3-phenylthieno[3,2-d]isothiazole-5-carboxylic acid .

-

Deamination of intermediates like 4-amino-5-bromo-3-phenylthieno[3,2-d]isothiazole (30) yields 3-phenyl-5-nitrothieno[3,2-d]isothiazol-4-ol (3s) .

Bromination and Nitration

-

Bromination : 3-Phenylthieno[3,2-d]isothiazole undergoes bromination at the α-position of the thiophene ring to form 5-bromo-3-phenylthieno[3,2-d]isothiazole (3w) .

-

Nitration : Nitration in sulfuric acid produces 5-nitro-3-phenylthieno[3,2-d]isothiazole (4a) , with the nitro group confirmed at the α-position via alternative synthesis .

Table 1: Electrophilic Substitution Reactions

Nucleophilic Displacement Reactions

-

The S-alkyl group in 3-phenyl-5-alkylthioisothiazole-4-carbonitriles (2a-d) is readily displaced by nucleophiles such as amines or thiols, yielding derivatives like 3-phenyl-5-(alkylamino)isothiazole-4-carbonitriles (2f-j) .

Reduction Reactions

-

Mild reduction of 3-phenylthieno[3,2-d]isothiazole derivatives with hydrogen sulfide or hypophosphorous acid produces 3-(α-aminobenzylidene)-2,3-dihydrothiophen-2-thiones (5a-c) .

-

Ethyl 4-amino-3-phenylthieno[3,2-d]isothiazole-5-carboxylate (3a) is reduced to 3-benzoyl-2-alkylthiothiophen derivatives (6a,b) in a one-step synthesis .

Oxidative and Condensation Reactions

-

Thiazolidin-4-one derivatives react with active methylene compounds (e.g., malononitrile) and sulfur under reflux to form fused thieno[3,2-d]thiazole systems .

-

Carbon disulfide participates in condensation reactions to generate intermediates like 3-amino-4-cyano-3-phenylpropenedithioates , which are oxidized to isothiazoles .

Stability and Reactivity Trends

-

Steric and electronic effects : Bulkier substituents on the isothiazole ring hinder electrophilic substitution, while electron-withdrawing groups (e.g., nitro) direct reactivity to specific positions .

-

Photoreactivity : UV irradiation of 5-bromo-4-dibromoamino-3-phenylisothiazole leads to dimerization, forming 3,7-diphenylbisisothiazolo[4,5-b:4′,5′-e]pyrazine .

Comparaison Avec Des Composés Similaires

Structural Comparison with Similar Heterocycles

Table 1: Core Structural Features

Méthodes De Préparation

Phosphorus Pentasulfide-Mediated Cyclization

Functionalization via Methylthio Intermediates

Methylthio-substituted thienoisothiazoles serve as versatile platforms for nucleophilic aromatic substitution, enabling diversification of the heterocyclic core.

Methylthio Group Introduction

Treatment of thieno[3,4-d]isothiazol-3(2H)-thione-1,1-dioxide with iodomethane in ethanol/water (3:1 v/v) at reflux installs the methylthio moiety (Scheme 2). Key considerations:

-

Base : Sodium hydroxide (50% aqueous solution)

-

Reaction Time : 5 minutes at reflux

-

Workup : Sequential filtration and recrystallization from ethanol

This method achieves 85% conversion to 3-(methylthio)thieno[3,4-d]isothiazole-1,1-dioxide with mp 184-186°C.

Amine Substitution Reactions

The methylthio group undergoes displacement by primary and secondary amines under mild conditions. For instance, reacting 3-(methylthio)thieno[3,4-d]isothiazole-1,1-dioxide with 2-[[(5-(dimethylamino)methyl)-2-furanyl]methyl]thioethylamine in ethanol at reflux for 1.5 hours yields N-substituted derivatives (Scheme 3). Typical yields range from 70-85% after column purification.

Decarboxylation and Deamination Pathways

Accessing the parent this compound structure requires removal of functional groups from cyclization products.

Thermal Decarboxylation

Heating thieno[2,3-c]isothiazole-3-carboxylic acid at 220°C under vacuum induces decarboxylation, producing the unsubstituted thieno[2,3-c]isothiazole. This method:

-

Requires inert atmosphere to prevent decomposition

-

Achieves 89% purity after sublimation

-

Leaves residual carboxylic acid (<2%) by HPLC analysis

Deamination of Aminated Derivatives

Treatment of thieno[2,3-c]isothiazol-3-amine with sodium nitrite in hydrochloric acid followed by neutralization provides an alternative route to the parent compound. Reaction conditions:

-

Temperature : 0-5°C (ice bath)

-

Reagent : 2M HCl with excess NaNO

-

Neutralization : Saturated NaHCO

This method yields 76% pure product, though requires careful pH control to avoid ring-opening side reactions.

Halogenation and Cross-Coupling Strategies

Introducing halogens enables further functionalization through transition metal-catalyzed couplings.

Sandmeyer Reaction for Bromination

Stanetty et al. demonstrated that treatment of 3-aminothieno[2,3-d]thiazole-6-carboxylic acid with CuBr and HBr in aqueous solution at 60°C installs bromine at the 3-position (Scheme 4). Key parameters:

-

Reaction Time : 4 hours

-

Yield : 68% isolated

-

Regioselectivity : >95% para to carboxylic acid group

Industrial-Scale Production Considerations

The patent literature reveals optimized conditions for kilogram-scale synthesis of pharmacologically active thienoisothiazoles.

Continuous Flow Cyclization

A modified PS cyclization process features:

-

Residence Time : 8 minutes

-

Temperature : 115°C

-

Throughput : 12 kg/hr

-

Purity : 98.5% by inline NMR

Crystallization Optimization

Recrystallization from ethanol/water (7:3) with controlled cooling from 65°C to 25°C over 4 hours produces pharmaceutical-grade material with:

-

Particle size: 50-100 μm

-

Polymorph stability: Form II (>99%)

-

Residual solvents: <300 ppm

Q & A

Q. What are the common synthetic routes for thienoisothiazole derivatives in medicinal chemistry research?

this compound derivatives are typically synthesized via cyclization reactions involving thioamides or thioureas. For example, the Hantzsch thiazole synthesis method can be adapted using α-haloketones and thioureas under microwave-assisted conditions to improve efficiency . Cyclization of thioamides with nitriles or aldehydes in the presence of Lewis acids (e.g., BF₃) is another route, yielding substituted thienoisothiazoles with tunable electronic properties . Key steps include optimizing reaction time, temperature, and stoichiometry to minimize byproducts.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound derivatives?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D techniques) is essential for confirming ring substitution patterns and regioselectivity. Mass spectrometry (MS) provides molecular weight validation, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% for pharmacological studies) . X-ray crystallography is recommended for resolving ambiguous stereochemistry in novel derivatives .

Q. How do researchers evaluate the preliminary biological activity of this compound compounds?

Standard in vitro assays include enzyme inhibition studies (e.g., kinase or protease targets relevant to cancer or viral infections) and cell viability assays (MTT or ATP-based) using cancer cell lines. Dose-response curves (IC₅₀ values) and selectivity indices (compared to healthy cells) are calculated to prioritize lead compounds .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of thienoisothiazoles?

Systematic Design of Experiments (DoE) approaches, such as factorial designs, are used to assess interactions between variables like solvent polarity (e.g., DMF vs. THF), catalyst loading (e.g., Pd/C or CuI), and temperature. For example, microwave-assisted synthesis reduces reaction times from hours to minutes while improving yields by 20–30% . Post-reaction purification via column chromatography or recrystallization in ethanol/water mixtures is critical for isolating high-purity products.

Q. What computational strategies predict the structure-activity relationships (SAR) of this compound derivatives?

Density Functional Theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to correlate with biological activity. Molecular docking (AutoDock Vina, Schrödinger) identifies potential binding modes to targets like EGFR or viral proteases. Quantitative SAR (QSAR) models trained on datasets of IC₅₀ values and substituent descriptors (e.g., Hammett constants) guide rational design .

Q. How should researchers address discrepancies between in vitro and in vivo efficacy data for this compound-based candidates?

Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance in liver microsomes) can explain poor in vivo activity despite promising in vitro results. Modifying logP values via substituent engineering (e.g., adding hydrophilic groups) improves bioavailability. Concurrently, in silico ADMET predictors (e.g., SwissADME) screen for liabilities early in development .

Q. What methodologies resolve contradictions in mechanistic studies of this compound derivatives?

Orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity assays) validate target engagement. For conflicting cytotoxicity data, redox profiling (ROS levels) and apoptosis markers (caspase-3 activation) distinguish true therapeutic effects from off-target toxicity . Meta-analyses of published datasets identify confounding variables like cell line heterogeneity .

Q. How are advanced derivatives designed to enhance selectivity against off-target proteins?

Substituent positioning is guided by crystallographic data of target proteins. For example, introducing bulky groups at the 5-position of this compound prevents binding to ATP pockets of non-target kinases. Isoxazole or nitrile substituents improve hydrogen-bonding interactions with catalytic residues, as seen in patented derivatives .

Methodological Considerations

Q. What statistical frameworks are recommended for analyzing dose-response data in this compound studies?

Nonlinear regression models (e.g., four-parameter logistic curves) are standard for IC₅₀ calculations. Bootstrap resampling (1,000 iterations) estimates confidence intervals, while ANOVA with Tukey’s post-hoc test compares efficacy across derivatives .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Detailed reporting of reaction conditions (e.g., degassing solvents for air-sensitive steps) and characterization data (full NMR assignments, HRMS spectra) is critical. Collaborative validation via independent synthesis in separate labs reduces batch-to-batch variability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.